cis-2,4-Dimethyloxetane
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Overview
Description
cis-2,4-Dimethyloxetane: is a cyclic ether with a four-membered ring structure. It is an important intermediate in various chemical processes, particularly in the low-temperature combustion of hydrocarbons like n-pentane. The compound is characterized by its unique stereochemistry, which significantly influences its reactivity and the types of reactions it undergoes .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Intramolecular Cyclization: One common method for synthesizing oxetane derivatives, including cis-2,4-dimethyloxetane, involves intramolecular cyclization.
Photocycloaddition: Another method involves the Paternò–Büchi reaction, a [2+2] photocycloaddition between an alkene and a carbonyl compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the methods mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-2,4-Dimethyloxetane can undergo oxidation reactions, particularly in the presence of peroxy radicals.
Ring-Opening Reactions: The compound is prone to ring-opening reactions, especially under conditions that favor the formation of unsaturated, acyclic peroxy radicals.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen (O₂) and other peroxy radicals are commonly involved in the oxidation of this compound.
Reaction Conditions: These reactions typically occur under low-temperature combustion conditions, with pressure and temperature significantly influencing the reaction pathways and products.
Major Products:
Ketohydroperoxides: Formed through oxidation pathways.
Dicarbonyls: Result from the decomposition of ketohydroperoxides.
Scientific Research Applications
cis-2,4-Dimethyloxetane has several applications in scientific research:
Combustion Chemistry: It serves as an intermediate in the study of low-temperature combustion mechanisms of hydrocarbons like n-pentane.
Medicinal Chemistry: The unique ring structure of oxetanes, including this compound, makes them valuable in the design of pharmaceuticals, particularly for their stability and reactivity.
Synthetic Intermediates: The compound is used as a building block in the synthesis of more complex molecules, leveraging its propensity for ring-opening and other reactions.
Mechanism of Action
The mechanism by which cis-2,4-dimethyloxetane exerts its effects is primarily through its reactivity in combustion and synthetic processes:
Comparison with Similar Compounds
2,4-Dimethyloxetane (without cis configuration): This compound shares the same molecular formula but differs in stereochemistry, leading to different reactivity and product formation.
Other Oxetanes: Compounds like 3-methyleneoxetane and other substituted oxetanes exhibit similar ring structures but differ in substituent groups and reactivity.
Uniqueness: cis-2,4-Dimethyloxetane is unique due to its specific stereochemistry, which significantly influences its reactivity and the types of products formed during its reactions. This makes it a valuable compound for studying stereochemical effects in chemical reactions .
Properties
CAS No. |
55661-21-7 |
---|---|
Molecular Formula |
C5H10O |
Molecular Weight |
86.13 g/mol |
IUPAC Name |
(2R,4S)-2,4-dimethyloxetane |
InChI |
InChI=1S/C5H10O/c1-4-3-5(2)6-4/h4-5H,3H2,1-2H3/t4-,5+ |
InChI Key |
KPPWZEMUMPFHEX-SYDPRGILSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](O1)C |
Canonical SMILES |
CC1CC(O1)C |
Origin of Product |
United States |
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